

Introduction: The Strategic Importance of 5-Bromo-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-6-methoxynicotinic acid

Cat. No.: B1520612

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5-Bromo-6-methoxynicotinic acid (CAS No. 1186194-46-6) is a substituted pyridine derivative that serves as a critical heterocyclic building block in medicinal chemistry and drug discovery.^[1] With a molecular formula of $C_7H_6BrNO_3$ and a molecular weight of 232.03 g/mol, its structure is primed for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.^[1] Its utility has been noted in the development of potent antagonists for various receptors, highlighting its significance in constructing novel therapeutic candidates.^{[2][3]}

For researchers and drug development professionals, the procurement of this reagent is not a trivial matter. The success, reproducibility, and safety of a research program are directly linked to the quality and purity of the starting materials. This guide provides a comprehensive overview of reputable suppliers, the critical importance of purity, and the technical methodologies required to verify the quality of **5-Bromo-6-methoxynicotinic acid**, ensuring a solid foundation for any research and development endeavor.

Supplier Landscape: Sourcing High-Quality Reagents

Identifying a reliable supplier is the first crucial step in the procurement process. The quality of a chemical reagent can vary significantly between suppliers, impacting everything from experimental results to regulatory compliance. Below is a summary of notable suppliers offering **5-Bromo-6-methoxynicotinic acid**, compiled from publicly available data. Researchers should always request a lot-specific Certificate of Analysis (CoA) before purchase.

Supplier	CAS Number	Stated Purity	Additional Notes
ChemScene	1186194-46-6	≥98%	Offers a range of services including custom synthesis and commercial production. [1]
Toronto Research Chemicals	1186194-46-6	Not specified; sold as a high-purity organic molecule.	Distributed through channels like Fisher Scientific. [4]
BLD Pharm	1186194-46-6	Not specified	Lists the compound as part of its portfolio of heterocyclic building blocks. [5]

Note: This table is not exhaustive and is intended for informational purposes. Purity and availability should be confirmed directly with the supplier.

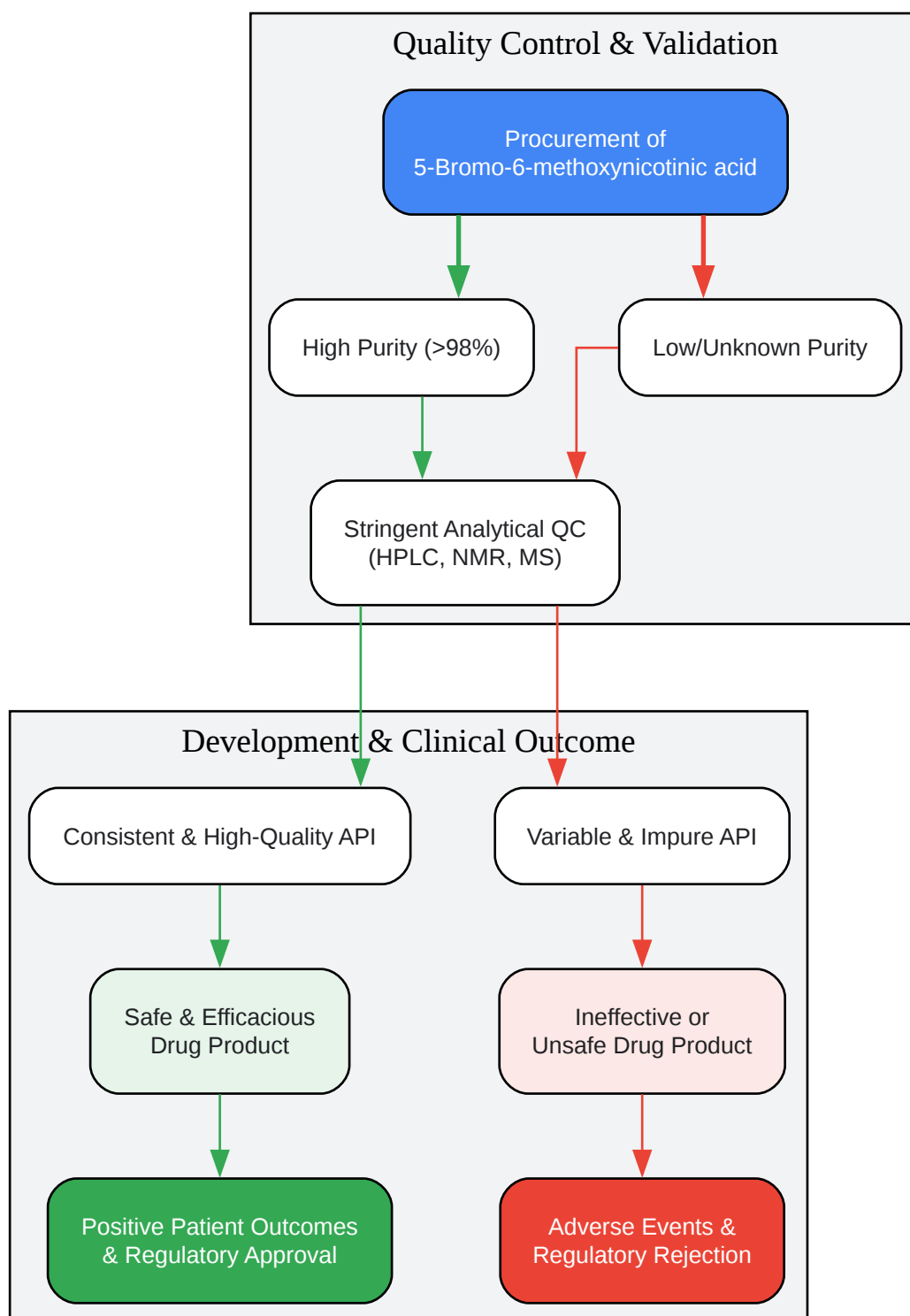
Purity: The Cornerstone of Scientific and Pharmaceutical Integrity

In drug discovery and development, the purity of a chemical intermediate like **5-Bromo-6-methoxynicotinic acid** is a non-negotiable parameter. The presence of even trace impurities can have profound consequences.[\[6\]](#)[\[7\]](#)

- **Ensuring Drug Efficacy and Safety:** The active pharmaceutical ingredient (API) must have exceptional purity to produce a consistent therapeutic effect.[\[6\]](#)[\[7\]](#) Impurities can interfere with the biological activity of the final compound, lead to unintended side effects, or be toxic, jeopardizing patient safety.[\[8\]](#)
- **Maintaining Experimental Reproducibility:** Inconsistent purity between batches can introduce uncontrolled variables, leading to unreliable and irreproducible research data.[\[7\]](#) This undermines the scientific process and can derail costly development programs.

- Meeting Regulatory Standards: Regulatory bodies such as the FDA and EMA have stringent guidelines regarding the quality and purity of all materials used in pharmaceutical manufacturing.[8][9] Using high-purity, well-characterized intermediates from the outset mitigates the risk of lengthy and expensive revalidation during scale-up and commercialization.[9]

The logical flow from starting material to final product underscores the necessity of stringent quality control at every stage.



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Caption: Impact of starting material purity on drug development outcomes.

Analytical Methodologies for Purity Determination

A comprehensive assessment of purity requires orthogonal analytical techniques. No single method can definitively identify all potential impurities. The following protocols provide a robust framework for the quality control of **5-Bromo-6-methoxynicotinic acid**.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the workhorse for purity analysis, separating the main compound from non-volatile and thermally unstable impurities based on differential partitioning between a stationary and a mobile phase. A UV detector is typically used for quantification, providing a percentage purity based on peak area.

Experimental Protocol:

- System Preparation: Use a standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: Prepare a gradient elution system.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Program:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient from 5% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-18.1 min: Linear gradient from 95% to 5% B
 - 18.1-22 min: Hold at 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 254 nm.

- Sample Preparation: Accurately weigh ~1 mg of **5-Bromo-6-methoxynicotinic acid** and dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water.
- Injection Volume: 10 μ L.
- Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. The retention time should be consistent, and the peak shape should be symmetrical.

Nuclear Magnetic Resonance (^1H NMR) Spectroscopy

Principle: ^1H NMR provides detailed structural information and can be used to confirm the identity of the compound. For purity assessment, quantitative NMR (qNMR) can be employed, where the integral of the analyte's signals is compared to that of a certified internal standard of known purity.^{[10][11]} Even without an internal standard, a standard ^1H NMR spectrum is invaluable for detecting proton-bearing impurities.

Structural Analysis of **5-Bromo-6-methoxynicotinic acid**:

- Aromatic Protons: Two distinct signals are expected in the aromatic region (typically 7.0-9.0 ppm for pyridines).^[12] These protons are on the pyridine ring and will likely appear as doublets due to coupling with each other.
- Methoxy Protons ($-\text{OCH}_3$): A sharp singlet integrating to 3 protons is expected, typically in the 3.5-4.5 ppm range.
- Carboxylic Acid Proton ($-\text{COOH}$): A broad singlet, often far downfield (>10 ppm), which may exchange with residual water in the solvent.^[13]

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., $\text{DMSO}-d_6$ or CDCl_3) in a standard NMR tube.^[12]
- Spectrometer Setup: Use a 400 MHz or higher spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.^[12]

- Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T_1 is crucial for accurate integration in qNMR.
- Processing: Process the spectrum with appropriate Fourier transformation and phase correction.
- Analysis:
 - Identity Confirmation: Verify that the chemical shifts, splitting patterns, and integrations match the expected structure.
 - Purity Assessment: Carefully integrate all signals. The presence of unexpected peaks indicates impurities. The relative integration of impurity peaks compared to the main compound's peaks can provide a semi-quantitative estimate of their levels.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the mass-to-charge ratio (m/z) of the ionized molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. A key feature for **5-Bromo-6-methoxynicotinic acid** is the presence of bromine, which has two stable isotopes (^{79}Br and ^{81}Br) in an approximate 1:1 ratio. This results in a characteristic M^+ and $M+2$ isotopic pattern in the mass spectrum, which is a powerful diagnostic tool.[\[14\]](#)

Experimental Protocol:

- Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.[\[15\]](#) The analysis can be run in either positive or negative ion mode.
 - Positive Mode: Detects the protonated molecule $[M+H]^+$ at m/z 232.9 and 234.9.
 - Negative Mode: Detects the deprotonated molecule $[M-H]^-$ at m/z 230.9 and 232.9.
- Mass Analyzer: A triple quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.
- Sample Infusion: The sample, prepared as for HPLC, can be directly infused into the mass spectrometer or analyzed via LC-MS coupling.

- Analysis:
 - Molecular Weight Confirmation: Check for the presence of the molecular ion cluster with the correct m/z values.
 - Isotopic Pattern: Verify the ~1:1 intensity ratio of the M^+ and $M+2$ peaks, confirming the presence of a single bromine atom.
 - Impurity Detection: Screen for other m/z values that may correspond to potential impurities, such as starting materials or side-products.

Integrated Quality Control Workflow

A robust QC process integrates documentation review with orthogonal analytical testing to ensure the material meets all specifications before it is released for use in research or manufacturing.

Caption: A typical quality control workflow for incoming chemical reagents.

Conclusion

For scientists and developers in the pharmaceutical industry, **5-Bromo-6-methoxynicotinic acid** is more than just a chemical; it is a foundational component upon which significant investment and scientific hypotheses are built. The integrity of this starting material directly influences the entire discovery and development pipeline, from the reliability of preclinical data to the safety and efficacy of the final therapeutic agent.^[6] By partnering with reputable suppliers and implementing a rigorous, multi-technique analytical validation process, research organizations can ensure the quality of their inputs, thereby accelerating their path toward innovation and regulatory success.

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- To cite this document: BenchChem. [Introduction: The Strategic Importance of 5-Bromo-6-methoxynicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1520612#5-bromo-6-methoxynicotinic-acid-suppliers-and-purity]

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